2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate
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Overview
Description
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate is a compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate include:
3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound.
5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with similar biological activities.
N-(5-Methylisoxazol-3-yl)acetamide: A related compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-8(14-10-5)9-7(12)4-13-6(2)11/h3H,4H2,1-2H3,(H,9,12) |
InChI Key |
PZMNWPINKTVUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)COC(=O)C |
Origin of Product |
United States |
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